Comparative Potency in Cytotoxicity Assays: L1210 vs. KB Cell Line Differential
Antitumor agent-144 (CAY10625) exhibits differential cytotoxic potency across tumor cell lines, a feature critical for experimental design. It demonstrates a 3.2-fold higher potency in murine lymphocytic leukemia L1210 cells compared to human epithelial carcinoma KB cells .
| Evidence Dimension | Cytotoxic Potency (IC50) |
|---|---|
| Target Compound Data | L1210 cells: 2.6 μM; KB cells: 8.4 μM |
| Comparator Or Baseline | Baseline: Comparison between two cell lines within the same study for Antitumor agent-144. |
| Quantified Difference | 3.2-fold higher potency in L1210 cells (2.6 μM vs. 8.4 μM) |
| Conditions | In vitro cytotoxicity assay (L1210 murine leukemia and KB human carcinoma cell lines). |
Why This Matters
This quantifiable cell-line specific potency differential guides experimental model selection and informs expected concentration ranges for in vitro studies.
